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Aluminum;antimony - 25152-52-7

Aluminum;antimony

Catalog Number: EVT-293800
CAS Number: 25152-52-7
Molecular Formula: AlSb
Molecular Weight: 148.742 g/mol
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Product Introduction

Description
Aluminum, compd. with antimony (1:1), also known as Aluminum antimonide, is a compound with the molecular formula AlSb and a molecular weight of 148.742 g/mol . It is used in semiconductor technology .

Molecular Structure Analysis

The molecular structure of Aluminum, compd. with antimony (1:1) is represented by the formula AlSb . The compound has been studied for its structural, electronic, and optical properties, particularly in the context of indium-doped aluminum antimonide .

Physical And Chemical Properties Analysis

Aluminum, compd. with antimony (1:1) has a melting point of 1050°C and a physical form of pieces . More detailed physical and chemical properties are not available in the current resources.

Future Directions
  • Improving Battery Performance: Further research on AlSb-based anode materials could focus on improving their cycling stability, rate capability, and overall performance for lithium-ion batteries. []

  • Developing Novel Optoelectronic Devices: AlSb’s potential in the IR region could be further explored for developing advanced IR detectors, LEDs, and lasers with improved performance characteristics. [, ]

  • Exploring High-Temperature Applications: Research into AlSb-based materials for high-temperature electronics could lead to the development of more efficient and reliable devices for demanding applications. [, ]

Source and Classification

Aluminum antimonide is primarily synthesized for use in optoelectronic devices, infrared detectors, and thermoelectric applications. It falls under the category of III-V semiconductors, which are compounds formed from elements in groups III and V of the periodic table. The compound exhibits characteristics typical of semiconductors, such as variable band gap energies depending on temperature and composition.

Synthesis Analysis

The synthesis of aluminum antimonide can be achieved through several methods, including:

  1. Sputtering: This method involves the deposition of aluminum and antimony films separately onto a substrate. The films are then subjected to thermal annealing to promote reaction and formation of aluminum antimonide. The optimal conditions for this process include:
    • Reaction initiation at approximately 470°C.
    • Annealing at 540°C for at least 10 hours to achieve stoichiometric aluminum antimonide formation .
  2. Electrodeposition: This technique involves depositing aluminum antimonide alloy overlayers onto substrates using an electrochemical method. The process parameters include controlling the deposition current density and bath composition to ensure uniform layer formation .
  3. Mechanical Alloying: Aluminum antimonide can also be synthesized as an anode material for lithium-ion batteries using mechanical alloying techniques. This method allows for the production of fine powders that can be compacted into electrodes .
  4. Chemical Vapor Deposition: This method uses gaseous precursors to deposit aluminum antimonide thin films onto substrates under controlled conditions.
Molecular Structure Analysis

Aluminum antimonide crystallizes in a zinc blende structure, which is characterized by a face-centered cubic lattice. The bond lengths between aluminum and antimony atoms are approximately 2.44 Å, indicating strong covalent bonding within the structure. The material exhibits anisotropic properties, meaning its electrical and optical characteristics vary with direction within the crystal lattice.

Chemical Reactions Analysis

Aluminum antimonide participates in various chemical reactions, particularly in semiconductor applications:

  • Formation Reaction: The primary reaction for synthesizing aluminum antimonide from its elements can be represented as:
    Al+SbAlSb\text{Al}+\text{Sb}\rightarrow \text{AlSb}
  • Thermal Decomposition: At elevated temperatures, aluminum antimonide can decompose into its constituent elements, especially when subjected to high-energy environments.
Mechanism of Action

The mechanism of action for aluminum antimonide in semiconductor applications primarily involves its behavior as a p-type semiconductor due to the presence of holes as charge carriers. When doped with certain elements, it can exhibit enhanced conductivity and improved performance in electronic devices. The charge density and mobility in aluminum antimonide films have been measured at 1×1019 cm31\times 10^{19}\text{ cm}^{-3} and 1×102 cm2/ V s 1\times 10^{2}\text{ cm}^2/\text{ V s }, respectively .

Physical and Chemical Properties Analysis

Aluminum antimonide possesses several notable physical and chemical properties:

  • Melting Point: Approximately 580°C.
  • Density: About 5.67 g/cm³.
  • Band Gap: The energy band gap varies with temperature but is typically around 1.6 eV at room temperature.
  • Electrical Conductivity: Exhibits p-type conductivity with significant charge carrier mobility.

These properties make aluminum antimonide suitable for applications in infrared optics and high-temperature electronics.

Applications

Aluminum antimonide has diverse applications across various fields:

  • Optoelectronics: Used in infrared detectors, light-emitting diodes (LEDs), and laser diodes due to its favorable band gap properties.
  • Thermoelectric Devices: Utilized in thermoelectric generators where efficient heat-to-electricity conversion is required.
  • Lithium-Ion Batteries: As an anode material, it enhances battery performance through improved charge storage capabilities .
  • Sensor Technologies: Employed in gas sensors and other detection systems due to its sensitivity to environmental changes.
Fundamental Properties of Aluminum-Antimony Compounds and Alloys

Crystal Structure and Phase Diagrams of Al-Sb Systems

Aluminum antimonide (AlSb) crystallizes in the zinc blende structure (space group F-43m), featuring a tetrahedral arrangement where each aluminum atom bonds with four antimony atoms and vice versa. The lattice constant is measured at 6.1355 Å [5] [8]. The Al-Sb binary system exhibits a simple eutectic phase diagram. Key characteristics include:

  • Eutectic point at 657°C and 47 at.% Sb [4].
  • Peritectic formation of AlSb at 1,060°C [1] [4].
  • Limited mutual solubility in solid states, with AlSb acting as a line compound [4].

Ternary systems like Al-In-Sb show complete solid-solution behavior between AlSb and InSb, enabling bandgap engineering [1] [2]. Table 1 summarizes phase diagram features:

Table 1: Critical Parameters in Al-Sb Phase Diagrams

SystemReaction TypeTemperature (°C)Composition (at.% Sb)Reference
Al-Sb (Binary)Eutectic65747 [4]
Al-Sb (Binary)Peritectic (AlSb)1,06050 [1]
Al-In-SbContinuous SS*>600Full range [2]

*SS = Solid Solution

Electronic Properties of AlSb Semiconductors

Bandgap Characteristics (Direct vs. Indirect)

AlSb is an indirect bandgap semiconductor with a gap of 1.58 eV at 300 K. The valence band maximum occurs at the Γ-point, while the conduction band minimum lies near the X-point. The direct bandgap is significantly larger at 2.22 eV [1]. This indirect nature limits its optoelectronic efficiency but is advantageous for radiation-hard devices. Bandgap engineering via ternary alloys (e.g., AlGaSb, AlAsSb) allows tuning between 1.58–1.88 eV [1] [8].

Electron and Hole Mobility Dynamics

Carrier mobilities in AlSb are temperature-dependent and influenced by impurity scattering:

  • Electron mobility: 200–400 cm²/V·s at 300 K [1] [8]
  • Hole mobility: Higher than electrons, reaching 400–550 cm²/V·s [1] [5]These values arise from the low effective mass of holes in the valence band. Mobility decreases above 300 K due to phonon scattering [1]. Table 2 compares electronic parameters:

Table 2: Electronic Properties of AlSb at 300 K

PropertyValueConditionsReference
Indirect Bandgap1.58 eVΓ to X [1]
Direct Bandgap2.22 eVΓ point [1]
Electron Mobility200–400 cm²/V·sPure crystal [8]
Hole Mobility400–550 cm²/V·sPure crystal [5]
Dielectric Constant10.9–11.0Microwave frequencies [1]

Thermodynamic Stability and Reactivity

Oxidation Mechanisms in Air and Water

AlSb undergoes oxidative degradation in humid or oxygenated environments due to the reducing tendency of Sb³⁻ ions. The primary reactions are:

  • In air:$$4\text{AlSb} + 9\text{O}2 \rightarrow 2\text{Al}2\text{O}3 + 2\text{Sb}2\text{O}_3$$Sb₂O₃ further oxidizes to Sb₂O₅ above 400°C [1] [6].
  • In water:Hydrolysis produces volatile stibine (SbH₃) and aluminum hydroxides [6].Dissolution is accelerated by microbial activity or Mn(II) catalysis, where Mn(III) intermediates oxidize Sb(III) to Sb(V) [3] [6].

Flammability and Combustion Byproducts

AlSb is highly flammable when powdered (>400 mesh) due to:

  • Exothermic oxidation: ΔHformation = −50.4 kJ/mol [1].
  • Self-sustaining reactions: Ignition at 317°C (603°F) [1] [10].Combustion in oxygen yields Al₂O₃ and Sb₂O₃, while steam environments generate hydrogen gas via:$$2\text{AlSb} + 6\text{H}2\text{O} \rightarrow \text{Al}2\text{O}3 + \text{Sb}2\text{O}3 + 6\text{H}2$$This reaction underpins applications in hydrogen generation [10]. Table 3 lists combustion products:

Table 3: Combustion Byproducts of AlSb Under Different Oxidizers

OxidizerPrimary ProductsSecondary ProductsConditions
O₂ (g)Al₂O₃, Sb₂O₃Sb₂O₄, Sb₂O₅>600°C
H₂O (g)Al₂O₃, Sb₂O₃, H₂AlOOH, SbO₂High-pressure steam
AirAl₂O₃, Sb₂O₃N-doped oxides>500°C

Properties

CAS Number

25152-52-7

Product Name

Aluminum;antimony

IUPAC Name

alumanylidynestibane

Molecular Formula

AlSb

Molecular Weight

148.742 g/mol

InChI

InChI=1S/Al.Sb

InChI Key

LVQULNGDVIKLPK-UHFFFAOYSA-N

SMILES

[Al].[Sb]

Synonyms

AlSb, Aluminum compound with antimony

Canonical SMILES

[Al]#[Sb]

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